2-O-Methyl-D-glucuronic acid

Description

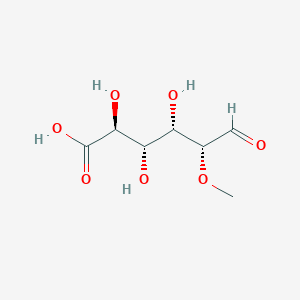

Structure

3D Structure

Properties

CAS No. |

59894-02-9 |

|---|---|

Molecular Formula |

C7H12O7 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-2,3,4-trihydroxy-5-methoxy-6-oxohexanoic acid |

InChI |

InChI=1S/C7H12O7/c1-14-3(2-8)4(9)5(10)6(11)7(12)13/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 |

InChI Key |

HCQISUFWFYMWKK-FSIIMWSLSA-N |

SMILES |

COC(C=O)C(C(C(C(=O)O)O)O)O |

Isomeric SMILES |

CO[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O |

Canonical SMILES |

COC(C=O)C(C(C(C(=O)O)O)O)O |

Synonyms |

2-O-methyl-D-glucuronic acid |

Origin of Product |

United States |

Natural Abundance and Biological Distribution of 2 O Methyl D Glucuronic Acid

Prevalence and Structural Integration in Plant Cell Wall Polysaccharides

2-O-Methyl-D-glucuronic acid is a significant component of hemicelluloses, a class of polysaccharides found in the cell walls of terrestrial plants. celignis.comresearchgate.net It is particularly prominent in glucuronoxylans, where it exists as a side chain linked to the main xylan (B1165943) backbone. researchgate.netwikipedia.org

Primary Constituent of Glucuronoxylans in Hardwoods and Softwoods

Glucuronoxylans are the predominant hemicelluloses in hardwoods, constituting 15-30% of the wood's dry weight. jst.go.jpnih.gov In these plants, the glucuronoxylan structure consists of a linear backbone of β-(1→4)-linked D-xylopyranosyl residues. wikipedia.orgdiva-portal.org This backbone is substituted with various side groups, including 4-O-methyl-α-D-glucuronic acid (MeGlcA) residues. jst.go.jpnih.gov The general structure is often referred to as O-acetyl-(4-O-methylglucurono)-β-D-xylan. celignis.com In a model eudicot plant like Arabidopsis thaliana, which has a xylan structure similar to hardwoods, approximately one out of every eight xylose residues is substituted with a uronic acid. nih.govresearchgate.netucr.edu The ratio of glucuronic acid (GlcA) to 4-O-MeGlcA is typically around 1:3. nih.govucr.edupnas.org

In softwoods, the primary hemicelluloses are galactoglucomannans (about 20%) and arabinoglucuronoxylans (5-10%). mdpi.com The arabinoglucuronoxylan in softwoods also features a β-1,4-linked xylose backbone with α-1,2-linked 4-O-methyl glucuronic acid branches. biorxiv.org The frequency of these MeGlcA substitutions is higher than in hardwoods, occurring approximately once every six xylose units. d-nb.info

Table 1: Prevalence of Glucuronoxylans and this compound in Hardwoods and Softwoods

| Wood Type | Predominant Hemicellulose | Glucuronoxylan Content (% of dry weight) | Frequency of 4-O-MeGlcA Substitution |

|---|---|---|---|

| Hardwoods | Glucuronoxylans jst.go.jpcelignis.com | 15-30% jst.go.jpnih.gov | 1 per 8-20 xylose units diva-portal.org |

| Softwoods | Galactoglucomannans, Arabinoglucuronoxylans mdpi.com | 5-15% biorxiv.org | 1 per 6 xylose units d-nb.info |

The attachment of 4-O-methyl-D-glucuronic acid to the xylan backbone is highly specific. It is consistently found linked via an α-1,2-glycosidic bond to the D-xylosyl residues of the main chain. nih.govresearchgate.netbiorxiv.org This specific linkage is a defining characteristic of glucuronoxylans in both hardwoods and softwoods. nih.govbiorxiv.org The methylation of the glucuronic acid occurs at the O-4 position after the glucuronic acid has been added to the xylan backbone. nih.gov This process is catalyzed by specific enzymes known as glucuronoxylan methyltransferases (GXMTs). nih.govpnas.org

In the model plant Arabidopsis, two distinct patterns of glucuronic acid substitution on xylan have been identified, which are synthesized by different enzymes. oup.com One pattern shows an even distribution, while another shows a more clustered arrangement. jst.go.jpnih.gov Furthermore, in some plant species and tissues, the glucuronic acid side chains can be further decorated with other sugar residues, such as arabinopyranose or galactose, creating more complex branching structures. researchgate.nettandfonline.com For example, in Eucalyptus globulus, a hardwood, the O-2 substituted 4-O-methyl-α-d-glucuronic acid groups can be further substituted with galactopyranosyl or glucopyranosyl residues. researchgate.net

Variability Across Plant Species and Tissues

The structure and abundance of this compound in xylans can vary significantly between different plant species and even within different tissues of the same plant. jst.go.jpbiorxiv.org For instance, xylans in grasses, which are monocots, are structurally different from those in dicots. Grass xylans, often called glucuronoarabinoxylans, are modified with both [Me]GlcA at the O-2 position and arabinofuranose residues. jst.go.jp The type and frequency of these side chains depend on the specific tissue, reflecting different functional roles of the xylan molecules. jst.go.jp

In dicots, variations also exist. For example, in the primary cell walls of Arabidopsis, the glucuronic acid decorations on xylan can be further modified with α-1,2-L-arabinopyranose. nih.gov In species from the Myrtaceae family, such as Eucalyptus grandis, these glucuronic acid side chains are decorated with β-1,2-galactose. nih.gov The degree of methylation of the glucuronic acid can also differ, with some tissues showing a higher proportion of methylated to non-methylated forms. pnas.org

Table 2: Structural Variation of Xylan Side Chains Across Different Plant Types

| Plant Type | Common Xylan Name | Typical Side Chains | Reference |

|---|---|---|---|

| Hardwoods (Dicot) | Glucuronoxylan | 4-O-methyl-α-D-glucuronic acid, Acetyl groups | jst.go.jp |

| Softwoods (Gymnosperm) | Arabinoglucuronoxylan | 4-O-methyl-α-D-glucuronic acid, Arabinofuranose | biorxiv.org |

| Grasses (Monocot) | Glucuronoarabinoxylan | 4-O-methyl-α-D-glucuronic acid, Arabinofuranose, Acetyl groups | jst.go.jp |

| Arabidopsis (Dicot, primary wall) | Glucuronoxylan | α-1,2-L-arabinopyranosyl-α-1,2-glucuronic acid | nih.gov |

| Eucalyptus (Dicot, Myrtaceae) | Glucuronoxylan | β-1,2-galactosyl-4-O-methyl-α-D-glucuronic acid | nih.govresearchgate.net |

Identification in Algal Extracellular Polymeric Substances (EPS) and Cell Walls

This compound is not limited to terrestrial plants; it has also been identified in the extracellular polymeric substances (EPS) secreted by certain algae. nih.gov EPS are high-molecular-weight polymers that microorganisms, including microalgae and cyanobacteria, release into their environment. wikipedia.org These substances play a crucial role in forming biofilms and protecting the cells. wikipedia.org

The composition of algal EPS is diverse and can include polysaccharides, proteins, and uronic acids. wikipedia.orgmdpi.com An early study identified this compound as a novel hexuronic acid of biological origin following the acid hydrolysis of the extracellular polysaccharide from the unicellular red alga Porphyridium cruentum. nih.gov The EPS from Porphyridium species is known to be negatively charged due to the presence of sulfate (B86663) groups and glucuronic acids. mdpi.com While many algal EPS are complex heteropolymers, the specific distribution and linkage of this compound within these structures are not as well-defined as in plant xylans. wikipedia.org

Structural Context within Algal Polysaccharides

The presence of this compound has been confirmed in the polysaccharides of red algae. nih.govnih.gov Notably, it was isolated and characterized from the extracellular polysaccharide of the unicellular red alga Porphyridium cruentum. nih.govnih.gov In this context, the compound was identified following acid hydrolysis of the algal polysaccharide, which yielded a mixture of aldobiuronic acids and free hexuronic acids. nih.govnih.gov Through fractionation on an ion-exchange column, this compound was isolated as a distinct hexuronic acid component. nih.govnih.gov Its identity was rigorously confirmed through several analytical methods, including chromatographic comparison with an authentic standard, reduction to its corresponding methylated aldose, and chemical-ionization mass spectrometry. nih.govnih.gov This discovery established it as a hexuronic acid of biological origin found within the complex carbohydrate structures produced by algae. nih.gov

Other methylated sugars and uronic acids are also common in algae. For example, some green seaweeds like Ulva pertusa contain sulfated polysaccharides (ulvans) composed of rhamnose, xylose, D-glucuronic acid, and L-idulonic acid. scirp.org The green alga Chlorella pyrenoidosa has an acidic polysaccharide in its cell wall containing glucuronosyl rhamnose. tandfonline.com While related, these findings highlight the diversity of uronic acid modifications in algae, with this compound being a specific component identified in Porphyridium. nih.gov

Characterization as a Component of Microbial Glycans

Methylated glycans are found in various microorganisms, including bacteria and fungi, where they form parts of extracellular structures and cell walls. researchgate.netnih.gov These modifications play a role in the physical properties and biological recognition of the polysaccharides. researchgate.net

This compound has been identified as a component of bacterial exopolysaccharides (EPS). Bacterial EPS are high-molecular-weight carbohydrate polymers that are secreted outside the cell, forming a protective layer or biofilm matrix. nih.gov

The pyruvylated capsular polysaccharide from the bacterium Klebsiella pneumoniae contains repeating trisaccharide units where a glucuronic acid residue is a key component, though in this case, it is modified with a pyruvate (B1213749) ketal rather than a methyl group. mdpi.com This illustrates the diverse ways glucuronic acid can be modified in bacterial glycans.

Table 1: Examples of this compound and Related Compounds in Microbial Polysaccharides

| Organism/Group | Polysaccharide Type | Specific Methylated Uronic Acid/Related Moiety | Reference |

| Sinorhizobium fredii | Exopolysaccharide (EPS) | Contains glucuronic acid in a complex repeating unit | plos.org |

| Cyanobacteria | Exopolysaccharide (EPS) | Composition can include various uronic acids and methylated sugars | mdpi.com |

| Mucor racemosus | Extracellular Polysaccharide (EPS) | Contains 2-O-methyl-D-mannose | frontiersin.orgnih.gov |

| Mucorales | Mucoran (Cell Wall Polysaccharide) | Contains derivatives of methylated D-glucuronic acid | frontiersin.orgnih.gov |

Methylation of sugars is a known modification in fungal glycans, although it is considered relatively rare compared to other modifications. researchgate.net While methylated sugars are present, the specific occurrence of this compound is not as commonly reported as other methylated monosaccharides.

In fungi of the order Mucorales, the cell walls contain complex polysaccharides, including a substance known as mucoran. frontiersin.orgnih.gov Analysis of mucoran revealed that it contains glucuronic acid substituted at the C-4 position. This was confirmed by the detection of 2,3-di-O-methyl-D-glucose, which is derived from 2,3-di-O-methyl-D-glucuronic acid during analysis, indicating the presence of methylated glucuronic acid within the polymer structure. frontiersin.orgnih.gov

The extracellular polysaccharides (EPS) secreted by some Mucorales species, such as Mucor racemosus, are also known to contain methylated sugars. However, in this case, the immunodominant methylated residue was identified as 2-O-methyl-D-mannose, which constitutes 1–2% of the mannan (B1593421) fractions of the EPS. frontiersin.orgnih.gov The broader family of Mucorales fungi secretes EPS rich in fucose, mannose, galactose, and a high proportion of glucuronic acid (32-55%). frontiersin.orgnih.gov This indicates that while glucuronic acid is a major component, the specific methylation patterns can vary.

Occurrence in Animal Glycoconjugates: Specificity and Context (e.g., glycosaminoglycans, where applicable for the methylated form)

Glycosaminoglycans (GAGs) are long, linear polysaccharides that are major components of the extracellular matrix in animals. wikipedia.org They are typically composed of repeating disaccharide units containing an amino sugar and a uronic acid (most commonly D-glucuronic acid or L-iduronic acid). wikipedia.orgwikipedia.org

While methylation is a widespread biological modification, O-methylation of glycans in the animal kingdom is rare and has specific phylogenetic boundaries. researchgate.net Current research indicates that methylated glycans are found in invertebrates such as worms (nematodes) and mollusks, but they are notably absent in mammals and insects. researchgate.netpnas.org Therefore, this compound is not a known natural component of mammalian GAGs like chondroitin (B13769445) sulfate, heparin, or hyaluronic acid. researchgate.netwikipedia.orgroyalsocietypublishing.org

In some computational chemistry studies, "methylated glucuronic acid" has been used as a model compound to simplify calculations when studying the interactions of GAGs, such as chondroitin, with mineral surfaces like hydroxyapatite. royalsocietypublishing.orgresearchgate.net In these theoretical models, the methyl groups are used to represent the glycosidic linkages to adjacent sugars in the polymer chain, rather than to signify a naturally occurring methylated form of glucuronic acid within the animal GAG itself. royalsocietypublishing.orgrsc.org

The presence of methylated sugars in some non-mammalian animals, like the parasitic nematode Toxocara canis, has been documented. The excretory-secretory antigens of this worm contain methylated sugars such as 2-O-methyl-fucose and 4-O-methyl-galactose, which are recognized as non-native epitopes by the mammalian immune system. pnas.org However, this does not include the methylated glucuronic acid derivative.

Biosynthetic Pathways and Enzymatic Mechanisms of 2 O Methyl D Glucuronic Acid Formation

Precursor Metabolism and Substrate Availability for Methylation

The biosynthesis of 2-O-methyl-D-glucuronic acid is contingent on the availability of two key molecules: a glucuronic acid donor and a methyl group donor. These precursors are synthesized through distinct metabolic pathways within the plant cell.

Role of UDP-Glucuronic Acid as a Central Intermediate

Uridine diphosphate-glucuronic acid (UDP-GlcA) serves as the essential precursor for the glucuronic acid residues that are incorporated into the xylan (B1165943) backbone. d-nb.infopnas.org The synthesis of UDP-GlcA is a critical control point in the biosynthesis of major plant cell wall polysaccharides. nih.gov This nucleotide sugar is produced from UDP-glucose through the action of UDP-glucose dehydrogenase. oup.com Once synthesized, UDP-GlcA is transported into the Golgi apparatus, the site of xylan biosynthesis, where it is utilized by glycosyltransferases to add glucuronic acid side chains to the growing xylan polymer. pnas.orgnih.govnih.gov The addition of these α-1–2 linked glucuronic acid branches is catalyzed by GlucUronic acid substitution of Xylan (GUX) enzymes. d-nb.info It is these glucuronic acid residues, once incorporated into the xylan chain, that are the targets for subsequent methylation.

S-Adenosyl-L-Methionine (SAM) as the Universal Methyl Donor

The methyl group for the 2-O-methylation of glucuronic acid is supplied by S-Adenosyl-L-Methionine (SAM or AdoMet). pnas.orgnih.govresearchgate.net SAM is a crucial biomolecule in plants, serving as the primary methyl donor in a vast array of methylation reactions, including the modification of polysaccharides, proteins, nucleic acids, and secondary metabolites. frontiersin.orgpnas.orgnih.govcapes.gov.brresearchgate.net Synthesized from methionine and ATP, SAM is a key product of one-carbon metabolism. frontiersin.orgpnas.org The transfer of its methyl group to a substrate is catalyzed by a class of enzymes known as methyltransferases, resulting in the formation of S-adenosyl-L-homocysteine (SAH), a potent inhibitor of these enzymes. pnas.orgfrontiersin.org The availability of SAM is therefore essential for the proper methylation of various cellular components, including the glucuronic acid residues on xylan. researchgate.netnih.gov

Identification and Characterization of O-Methyltransferases (OMTs) Catalyzing 2-O-Methylation

The specific enzymes responsible for the methylation of glucuronic acid residues on xylan are a class of O-methyltransferases (OMTs). researchgate.netnih.gov These enzymes exhibit remarkable specificity for their substrates, ensuring that methylation occurs at the correct position on the correct sugar residue within the complex polysaccharide structure.

Kinetic and Mechanistic Studies of 2-O-Methyltransferases

The enzymes responsible for the methylation of glucuronic acid residues on xylan are known as glucuronoxylan methyltransferases (GXMs) or xylan methyltransferases (XylMTs). pnas.orgplos.org These enzymes belong to a family of proteins containing a Domain of Unknown Function 579 (DUF579) and are classified as cation-dependent O-methyltransferases (OMTs). ucr.edupnas.orgnih.gov

Kinetic Properties: Kinetic studies on recombinant GXMs from both Arabidopsis and Poplar have provided insights into their catalytic efficiency. The methyl donor for the reaction is S-adenosyl-L-methionine (SAM). pnas.orgplos.org The acceptor is the glucuronic acid residue already incorporated into the xylan backbone. pnas.org

In Populus trichocarpa, four wood-associated GXMs (PtrGXM1, PtrGXM2, PtrGXM3, PtrGXM4) have been characterized. plos.org Kinetic analyses using GlcA-substituted xylooligomers as acceptors revealed differential affinities among these enzymes. plos.org

Table 1: Apparent Kinetic Parameters of Poplar Glucuronoxylan Methyltransferases (PtrGXMs)

| Enzyme | Acceptor Substrate | Apparent Km (µM) |

| PtrGXM1 | (GlcA)Xyl4 | 23.3 |

| PtrGXM2 | (GlcA)Xyl4 | 25.5 |

| PtrGXM3 | (GlcA)Xyl4 | 251.3 |

| PtrGXM4 | (GlcA)Xyl4 | 245.7 |

| Data sourced from Yuan et al., 2014. plos.org |

This data indicates that PtrGXM1 and PtrGXM2 have a significantly higher affinity (lower Km) for the GlcA-xylooligomer substrate compared to PtrGXM3 and PtrGXM4. plos.org In Arabidopsis, kinetic analysis of AtGXMT1 also showed activity on polymeric xylan and its oligosaccharide fragments. pnas.org However, precise Km and Vmax values were difficult to determine as the polymeric substrate is not soluble at concentrations above the estimated Km. pnas.org

Mechanistic Details: The methylation catalyzed by GXMs is a divalent cation-dependent process. pnas.org Studies on Arabidopsis GXMT1 (AtGXMT1) revealed that the enzyme's activity is selectively and strongly enhanced by Cobalt (Co²⁺), which increased activity by an average of 1,180%. pnas.org While other plant cation-dependent OMTs typically use Mg²⁺, Ca²⁺, or Zn²⁺, GXMT1 is the only Co²⁺-dependent O-methyltransferase described to date. ucr.edupnas.org The reaction is inhibited by EDTA, which chelates divalent cations, and also by S-adenosyl-L-homocysteine (SAH), the reaction's end-product, which acts as a competitive inhibitor. ucr.edupnas.org This catalytic mechanism is characteristic of plant class I cation-dependent OMTs. pnas.org

Molecular Genetics and Transcriptional Regulation of Biosynthetic Enzymes

Gene Discovery, Cloning, and Functional Complementation

The genes encoding GXMs were identified through a combination of bioinformatics, expression profiling, and reverse genetics. In Arabidopsis, three key genes, GXM1, GXM2, and GXM3, were identified. nih.gov These genes all encode proteins with the DUF579 domain. nih.govnih.gov Their discovery was linked to their high expression in secondary wall-forming cells. nih.gov

Gene Discovery and Cloning: Initial identification often involves searching for homologs of genes known to be involved in cell wall biosynthesis in other species. plos.orgoup.com For example, Poplar GXM genes were identified based on their homology to the Arabidopsis DUF579-containing proteins. plos.org Once candidate genes are identified, their full-length coding sequences are typically amplified from cDNA libraries prepared from relevant tissues (e.g., developing xylem) and cloned into expression vectors. plos.orgfrontiersin.org

Functional Complementation: The definitive proof of gene function is often obtained through functional complementation. This involves expressing the candidate gene in a mutant that is deficient in the specific enzymatic activity. For GXMs, researchers used an Arabidopsis triple mutant, gxm1/2/3, which lacks endogenous glucuronoxylan methyltransferase activity and has a significantly reduced level of MeGlcA in its xylan. nih.govplos.org

When the four Poplar GXM genes (PtrGXM1, PtrGXM2, PtrGXM3, and PtrGXM4) were individually expressed in the Arabidopsis gxm1/2/3 mutant, they were all able to partially restore the methyltransferase activity and the level of MeGlcA on the xylan. plos.org This complementation provides strong genetic evidence that these genes are functional orthologs of the Arabidopsis GXMs. plos.org Similarly, biochemical assays using the recombinant proteins expressed from the cloned genes confirmed their ability to transfer a methyl group from SAM to GlcA-substituted xylooligomers, unequivocally demonstrating their function as glucuronoxylan methyltransferases. nih.govplos.org

Regulatory Networks Governing this compound Biosynthesis (e.g., SND1)

The expression of GXM genes is part of a larger, complex transcriptional regulatory network that controls secondary cell wall biosynthesis. This network is hierarchical, with master switches at the top that activate a cascade of downstream transcription factors and biosynthetic genes. nih.govoup.com

In Arabidopsis, a key master switch for secondary wall formation in fiber cells is SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN 1 (SND1). nih.govup.ac.za Studies have shown that the expression of GXM1, GXM2, and GXM3 is regulated by SND1. nih.gov This places the methylation of glucuronic acid directly under the control of the main developmental program for building secondary cell walls. The regulation might be direct or occur through other downstream transcription factors activated by SND1, such as SND2, ANAC075, and MYB46. nih.gov This ensures that the production of MeGlcA is synchronized with the synthesis of cellulose (B213188), lignin (B12514952), and the xylan backbone itself. nih.govslu.se

Table 2: Key Genes in this compound Integration

| Gene Family | Gene Example(s) | Organism | Function |

| GT8 | GUX1, GUX2, GUX4 | Arabidopsis thaliana | Adds α-(1,2)-linked GlcA to the xylan backbone. nih.govoup.com |

| DUF579 | GXM1, GXM2, GXM3 | Arabidopsis thaliana | Catalyzes 4-O-methylation of GlcA on xylan. nih.gov |

| DUF579 | PtrGXM1, PtrGXM2 | Populus trichocarpa | Catalyzes 4-O-methylation of GlcA on xylan. plos.org |

| NAC TFs | SND1 | Arabidopsis thaliana | Master transcriptional regulator of GXM expression. nih.gov |

Integration of this compound into Larger Biopolymers

The incorporation of this compound into glucuronoxylan is a multi-step process that occurs within the Golgi apparatus. nih.govnih.gov It involves the precise and coordinated action of different classes of enzymes to build and modify the polysaccharide chain.

Glycosyltransferase-Mediated Linkage into Polysaccharide Backbones

Before methylation can occur, a glucuronic acid (GlcA) residue must be attached as a side chain to the main xylan backbone. This crucial step is catalyzed by xylan glucuronyltransferases (GlcATs). In Arabidopsis, these enzymes are members of the Glycosyltransferase Family 8 (GT8) and are named GUX (GlcA substitution of Xylan). nih.govoup.com

Specifically, GUX1, GUX2, and GUX4 have been biochemically confirmed to have xylan α-glucuronosyltransferase activity. nih.govoup.com They transfer a GlcA residue from a UDP-GlcA donor molecule to the O-2 position of a xylosyl residue within the growing xylan chain. oup.comoup.com Kinetic studies of GUX1 showed it has a Km for UDP-GlcA of 165 µM and strongly prefers longer xylooligosaccharides (like xylohexaose) as acceptor substrates over shorter ones. nih.govoup.com The loss of these GUX enzymes in mutants leads to xylan that lacks GlcA and, consequently, MeGlcA substitutions. pnas.orgpnas.org

Biological Roles and Functional Significance of 2 O Methyl D Glucuronic Acid in Organisms

Structural and Functional Contribution to Plant Cell Wall Architecture and Properties

The substitutions of 4-O-methyl-D-glucuronic acid on the xylan (B1165943) backbone are instrumental in mediating the interaction between xylan and cellulose (B213188) microfibrils. frontiersin.org The even spacing of these substitutions, along with acetylation, helps the xylan polymer adopt a linear, two-fold screw conformation. frontiersin.org This specific conformation allows the xylan to bind to the hydrophilic surfaces of cellulose microfibrils. frontiersin.orgfrontiersin.org This interaction is crucial for the proper bundling and alignment of cellulose microfibrils within the secondary cell wall. frontiersin.org

The conformation of glucuronoxylan, influenced by its glucuronic acid substitutions, can vary. It can fold into a twofold helical screw, creating an uncharged surface that facilitates interaction with cellulose, or a threefold helical screw, which presents a charged surface allowing the glucuronic acid residues to interact with other cell wall components. frontiersin.org The twofold helical screw conformation, in particular, enables interaction with both the hydrophilic and hydrophobic faces of cellulose. frontiersin.org By acting as a compatibilizer between the hydrophilic cellulose and the hydrophobic lignin (B12514952) matrix, glucuronoxylan plays a role in mediating lignin-cellulose interactions. frontiersin.org

The presence of 2-O-Methyl-D-glucuronic acid in glucuronoxylans contributes significantly to the recalcitrance of plant biomass, which is its natural resistance to enzymatic degradation. frontiersin.orgmdpi.com This recalcitrance is a major challenge in the conversion of lignocellulosic biomass into biofuels. frontiersin.orgmdpi.com The methyl-glucuronic acid side chains can form covalent ester linkages with lignin, a complex polymer that provides structural support to plants. frontiersin.orgusp.br These lignin-carbohydrate complexes (LCCs) cross-link the different cell wall components, creating a robust and less accessible structure. usp.brnih.gov

The ester linkages between the 4-O-methyl-D-glucuronic acid residues of xylans and the hydroxyl groups of lignin alcohols are a key factor in this recalcitrance. usp.br Modifying the structure of glucuronoxylan by reducing the number and methylation of glucuronic acid side chains has been shown to make the polymer more susceptible to acid treatment and enhance the digestibility of cellulose. frontiersin.org This suggests that the degree of methylation and substitution directly impacts how easily the cell wall can be broken down by enzymes. frontiersin.orgbohrium.com

The structural integrity of the plant cell wall is vital for normal plant growth and development. nih.govnih.gov Modifications to cell wall components, including the glucuronoxylan structure, can therefore have indirect effects on these processes. For instance, xylan-deficient mutants often exhibit stunted growth and deformed vascular tissues, highlighting the importance of xylan in building a functional cell wall. nih.gov The methylation of cell wall polysaccharides can be involved in growth regulation. nih.gov

Furthermore, the cell wall plays a crucial role in how plants respond to environmental stresses. nih.gov Changes in cell wall composition can affect its mechanical properties and are implicated in responses to stresses like drought and pathogen attack. nih.govoup.com For example, phytohormones like jasmonic acid, which mediate stress responses, can trigger transcriptional reprogramming that affects cell wall biosynthesis. oup.comnih.gov While direct evidence linking this compound specifically to stress responses is less documented, its role in modifying cell wall structure suggests an indirect contribution. For instance, polysaccharides produced by some plant growth-promoting rhizobacteria, containing glucuronic acid, have been shown to enhance salt stress tolerance in plants by improving physiological and biochemical parameters. mdpi.com

Involvement in Microbial Metabolism and Adaptation

This compound and related uronic acids are also significant in the microbial world, contributing to the structure of microbial polysaccharides and serving as a substrate for various enzymes.

Microbial extracellular polysaccharides (EPS) are key components of biofilms, which are structured communities of microorganisms encased in a self-produced matrix. nih.govfrontiersin.org These polysaccharides play a crucial role in the initial attachment of bacteria to surfaces, cell-to-cell adhesion, and providing structural stability to the biofilm. frontiersin.orgnih.gov

Uronic acids, including D-glucuronic acid, are often found in the EPS of Gram-negative bacteria, contributing to their polyanionic nature. nih.govencyclopedia.pub This negative charge facilitates the cross-linking of polymer strands through divalent cations like Ca2+ and Mg2+, which strengthens the biofilm matrix. nih.govencyclopedia.pub For example, some fungi in the order Mucorales secrete EPS rich in glucuronic acid. frontiersin.orgnih.gov In some instances, mannose residues within these EPS can be 2-O-methylated. frontiersin.orgnih.gov While the direct role of this compound in biofilm formation is not extensively detailed, the presence and modification of uronic acids in the EPS matrix are clearly important for biofilm architecture and function.

Microorganisms have evolved enzymes to degrade complex plant polysaccharides. Glucuronoyl esterases (GEs) are a family of microbial enzymes that play a significant role in the breakdown of lignocellulosic biomass. usp.bruniprot.org These enzymes specifically target and hydrolyze the ester linkages between the 4-O-methyl-D-glucuronic acid residues of glucuronoxylans and the alcohols in lignin. usp.bruniprot.orgmegazyme.com By cleaving these cross-links, GEs help to decouple hemicellulose from lignin, making the plant cell wall more accessible to other degrading enzymes and thereby reducing its recalcitrance. usp.brnih.govbohrium.com

GEs have been identified in various microorganisms, including the wood-rotting fungus Schizophyllum commune and bacteria like Ruminococcus flavefaciens. usp.brmegazyme.com These enzymes are classified in the Carbohydrate Esterase family 15 (CE15). usp.brcazypedia.org The activity of GEs can significantly enhance the enzymatic saccharification of plant biomass, increasing the release of fermentable sugars. usp.br Some microorganisms, such as Bacillus stearothermophilus T-6, possess entire gene clusters dedicated to the utilization of glucuronic acid, including transport systems for oligosaccharides containing methyl-D-glucuronic acid and enzymes for its further metabolism. nih.gov This highlights the importance of this compound as a carbon source for certain microbes.

Potential as a Recognition Determinant or Signaling Moiety in Biological Interactions

The role of this compound as a recognition determinant is an area of ongoing research, with much of our understanding inferred from the more extensively studied 4-O-methyl-D-glucuronic acid. The methylation of glucuronic acid residues within polysaccharides introduces chemical diversity that is crucial for specific molecular interactions.

Evidence points to the existence of this compound as a structural component in the acidic polysaccharides of certain bacteria. For instance, analysis of colanic acid, a polysaccharide produced by Escherichia coli and other members of the Enterobacteriaceae family, revealed the presence of 2,3-di-O-methyl-D-glucuronic acid upon methylation analysis, which strongly implies the natural occurrence of this compound in the native polymer nih.gov. The specific placement of this methylated sugar within the polysaccharide chain suggests it plays a role in defining the three-dimensional structure of the glycan and its interactions with other molecules, such as bacteriophages or components of the host immune system.

While direct evidence for proteins that specifically recognize this compound is limited, the principles of recognition can be extrapolated from studies on its isomer, 4-O-methyl-D-glucuronic acid (4-O-MeGlcA), a common substituent of xylan in plant cell walls. ncsu.eduwur.nl In these systems, both the carboxyl group and the methyl group of the uronic acid are critical for recognition by various carbohydrate-binding modules and enzymes. rcsb.org

For example, α-glucuronidases, enzymes that cleave the glycosidic bond linking the uronic acid to the xylan backbone, demonstrate the importance of these chemical features. Crystal structures of these enzymes in complex with their substrates show a highly specific binding pocket. rcsb.org A positively charged region, often involving basic amino acid residues, accommodates the negatively charged carboxylate group of the uronic acid. rcsb.org Concurrently, a hydrophobic pocket enfolds the methyl group, enhancing binding affinity and specificity. rcsb.org It is highly probable that a similar mechanism of cooperative multipoint recognition, involving both electrostatic and hydrophobic interactions, governs the binding of this compound by its specific protein partners.

Currently, there is no direct evidence to suggest that this compound functions as a signaling moiety in biological pathways. Its role appears to be primarily structural, contributing to the architecture of complex polysaccharides and mediating recognition events at the cell surface or in the extracellular matrix. However, the modification of polysaccharides with methylated sugars can modulate the physical properties of the cell wall and influence how cells interact with their environment, which can be considered an indirect form of signaling. pnas.org

Table 1: Research Findings on the Recognition of Methylated Glucuronic Acid by Proteins Note: The majority of detailed research has been conducted on the 4-O-methyl isomer due to its prevalence in plant xylans.

| Interacting Protein/Module | Organism/Source | Ligand Specificity & Recognition Details | Research Finding |

| α-Glucuronidase (GH67) | Cellvibrio japonicus | Prefers 4-O-methyl-D-glucuronic acid (MeGlcA) over non-methylated glucuronic acid (GlcA). The 4-O-methyl group fits into a hydrophobic sheath, and the carboxylate group is stabilized by basic residues. rcsb.org | The methyl group is a key determinant for substrate binding and enzyme activity. rcsb.org |

| α-Glucuronidase (GH67) | Bacillus halodurans | Acts specifically on oligosaccharides with a 4-O-MeGlcA at the non-reducing end. Does not act on non-methylated GlcA side chains. jst.go.jp | The 4-O-methyl group is critical for the activity of GH67 family enzymes. jst.go.jp |

| α-Glucuronidase (GH115) | Thermoascus aurantiacus, Schizophyllum commune | Cleaves 4-O-MeGlcA from internal positions within the xylan polymer, unlike GH67 enzymes. cazypedia.org | This family of enzymes has a different mode of action, suggesting a distinct recognition mechanism for accessing internal sites. cazypedia.org |

| Carbohydrate-Binding Module 35 (CBM35) | Clostridium josui | Binds to glucuronic acid but does not recognize 4-O-methyl-D-glucuronic acid. pnas.org | Demonstrates that methylation can act as a negative determinant, preventing interaction with certain proteins. pnas.org |

Evolutionary Conservation and Diversification of its Biological Functions

The evolutionary history of this compound is intrinsically linked to the evolution of the complex polysaccharides in which it is found and the enzymes responsible for its synthesis and degradation. While specific evolutionary studies on the 2-O-methyl isomer are scarce, the broader context of uronic acid methylation in glycans provides significant insights.

The presence of this compound in the colanic acid of bacteria like E. coli suggests an ancient origin for this modification within the prokaryotic world nih.gov. In bacteria, surface polysaccharides are crucial for survival, acting as a shield against environmental stresses, bacteriophage attacks, and host immune responses. The modification of these polysaccharides, including through methylation, is a key evolutionary strategy for generating antigenic diversity and evading recognition. The enzymes responsible for these modifications likely co-evolved with their polysaccharide substrates, driven by selective pressures from the environment.

In contrast, the most well-studied methylated uronic acid in plants is 4-O-methyl-D-glucuronic acid, a key component of glucuronoxylan in the secondary cell walls of vascular plants. pnas.org The appearance of methylated glucuronoxylans is considered a significant evolutionary event associated with the transition of plants to land. The methylation of glucuronic acid is thought to be important for the structural integrity of the secondary cell wall, which provides mechanical support and facilitates water transport. pnas.org Studies on early-diverging land plants, such as the moss Physcomitrella patens, show that their glucuronoxylans lack O-methylation, whereas the xylans of vascular plants like the lycophyte Selaginella moellendorffii contain methylated glucuronic acid. pnas.org This suggests that the machinery for glucuronic acid methylation evolved with the increasing complexity of plant vascular tissues.

The enzymes that catalyze this methylation, the glucuronoxylan methyltransferases (GXMTs), belong to a specific protein family (DUF579) and are found in vascular plants but not in their non-vascular ancestors. pnas.orgresearchgate.net This indicates a clear evolutionary path for the acquisition of this function.

While the 2-O-methylation pathway appears more prominent in bacteria and the 4-O-methylation pathway is characteristic of vascular plants, this does not preclude the existence of either modification in other domains of life. The discovery of this compound was noted as a novel hexuronic acid of biological origin, highlighting that our understanding of glycan diversity is still expanding nih.gov. The diversification of methylated uronic acids across different kingdoms and species likely reflects distinct evolutionary pressures and the adaptation of organisms to specific ecological niches. The function of these modifications, whether for structural support in plants or immune evasion in bacteria, is ultimately to enhance the organism's fitness in its environment.

Table 2: Occurrence and Evolutionary Context of Methylated Glucuronic Acid Isomers

| Compound | Kingdom | Organism Example(s) | Polysaccharide Context | Postulated Evolutionary Significance |

| This compound | Bacteria | Escherichia coli, Salmonella typhimurium | Colanic Acid nih.gov | Antigenic variation and evasion of host immune system or bacteriophage recognition. |

| 4-O-Methyl-D-glucuronic acid | Plantae | Hardwood trees (e.g., Elm, Birch), Arabidopsis thaliana | Glucuronoxylan pnas.orgresearchgate.net | Development of robust secondary cell walls for mechanical support in vascular plants. pnas.org |

| 4-O-Methyl-D-glucuronic acid | Fungi | Schizophyllum commune | Glucuronoxylan degradation | Co-evolution with plants to enable the breakdown of lignocellulosic biomass. usp.br |

Advanced Analytical Methodologies for the Elucidation and Quantification of 2 O Methyl D Glucuronic Acid in Complex Biological Matrices

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of 2-O-Methyl-D-glucuronic acid, particularly when it is a component of larger oligosaccharides or polysaccharides. These techniques provide insights into the atomic-level connectivity and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HSQC, TOCSY) for Glycan Subunit Linkages and Methylation Position

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the primary structure of glycans, including the identification of this compound residues and their linkages. acs.org One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the types of monosaccharides present and their anomeric configurations. conicet.gov.arscirp.org

For more complex structures, two-dimensional (2D) NMR experiments are crucial. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, which is instrumental in assigning specific resonances within the monosaccharide spin systems. researchgate.netresearchgate.net Total Correlated Spectroscopy (TOCSY) is then used to reveal proton-proton couplings within a single sugar residue, allowing for the assignment of all protons in that residue, starting from the anomeric proton. researchgate.netresearchgate.netnih.gov The combination of HSQC and TOCSY experiments can effectively distinguish the spin systems of different sugar residues within an oligosaccharide. researchgate.net

Specifically for this compound, the presence of a methyl group at the O-2 position results in a characteristic downfield shift of the C-2 signal in the ¹³C NMR spectrum and the presence of a methoxy (B1213986) signal in the ¹H NMR spectrum. oup.comnih.govdiva-portal.org The precise location of this methyl group can be definitively confirmed through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show long-range correlations between the methyl protons and the C-2 carbon. oup.com The linkage position of the this compound residue to other sugar units in a glycan is determined by observing Nuclear Overhauser Effect (NOE) correlations between the anomeric proton of the glucuronic acid and a proton on the adjacent sugar residue in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. researchgate.net

Table 1: Representative NMR Chemical Shifts for a Methylated Glucuronic Acid Residue

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 / C-1 | ~5.3 | ~99.0 |

| H-2 / C-2 | ~3.5 | ~80.0 |

| H-3 / C-3 | ~3.8 | ~75.0 |

| H-4 / C-4 | ~3.9 | ~73.0 |

| H-5 / C-5 | ~4.2 | ~72.0 |

| -OCH₃ | ~3.6 | ~60.0 |

Note: Chemical shifts are approximate and can vary depending on the specific structure of the glycan and the experimental conditions.

Mass Spectrometry (MS) Applications: MALDI-TOF MS, ESI-MS, GC-MS for Oligosaccharide and Monosaccharide Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of oligosaccharides and to sequence them by analyzing fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of complex mixtures of oligosaccharides. frontiersin.org It can provide rapid profiling of oligosaccharide mixtures, including those containing this compound, and can detect modifications such as methylation. frontiersin.orgmegazyme.com For instance, MALDI-TOF MS has been used to analyze glucuronoxylans, revealing the distribution of 4-O-methyl-glucuronic acid residues. frontiersin.org Derivatization of the oligosaccharides can enhance ionization efficiency and provide more detailed structural information. megazyme.comslu.se

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is often coupled with liquid chromatography (LC) for the analysis of oligosaccharides. ESI-MS is effective in ionizing polar molecules like acidic sugars and can be used to confirm the presence of glucuronic acid and its methylated forms in fractionated samples. researchgate.netchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of monosaccharides after the complete hydrolysis of a polysaccharide. unirioja.escabidigitallibrary.org To make the monosaccharides volatile for GC analysis, they must first be derivatized. This technique allows for the identification and quantification of the constituent monosaccharides, including this compound, based on their specific retention times and mass spectra. nih.govnih.gov

Chromatographic Separation Methods for Isolation and Quantification

Chromatographic techniques are essential for the isolation of this compound from complex biological matrices and for its quantification. The choice of method depends on whether the analysis is at the monosaccharide or oligosaccharide level.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Monosaccharides

For the analysis of the monosaccharide composition of a complex carbohydrate, GC-MS is a widely used and highly sensitive method. unirioja.es The process involves the complete acid hydrolysis of the polysaccharide to break it down into its constituent monosaccharides. These monosaccharides, including this compound, are not volatile and must be chemically modified (derivatized) to be analyzed by GC. cabidigitallibrary.orgwur.nl Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) ethers or alditol acetates. wur.nlmdpi.com

Once derivatized, the mixture of monosaccharides is injected into the gas chromatograph, where the different sugars are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for positive identification and quantification. nih.govnih.govnih.gov This method has been successfully used to identify this compound as a component of polysaccharides. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of both monosaccharides and oligosaccharides without the need for derivatization to increase volatility. However, derivatization is often employed to enhance detection sensitivity. mdpi.comnih.gov

For monosaccharide analysis, samples are first hydrolyzed and then can be derivatized with a UV-absorbing or fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), to improve detection. mdpi.comnih.gov The derivatized sugars are then separated on a reversed-phase column. This approach allows for the simultaneous analysis of neutral and acidic sugars. mdpi.com UPLC offers higher resolution and faster analysis times compared to traditional HPLC. researchgate.net

Table 2: Example of HPLC Method Parameters for PMP-Derivatized Monosaccharides

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | Ammonium acetate (B1210297) buffer |

| Mobile Phase B | Acetonitrile (B52724) |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Gradient | A gradient of increasing acetonitrile concentration |

Note: Specific conditions can vary based on the exact column and system used.

Anion-Exchange Chromatography for Acidic Sugar Profiling

Anion-exchange chromatography is particularly well-suited for the separation of acidic sugars like this compound. nih.govnih.govresearchgate.netnih.gov This technique separates molecules based on their charge. At an appropriate pH, the carboxylic acid group of the uronic acid is negatively charged and will bind to a positively charged stationary phase in the chromatography column.

The bound sugars can then be eluted by increasing the salt concentration or changing the pH of the mobile phase. thermofisher.com High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method that does not require derivatization and is widely used for the analysis of carbohydrates, including uronic acids. researchgate.netnih.gov This method has been shown to be effective for the identification and quantification of methyl glucuronic acid released from xylan (B1165943) substrates. researchgate.netnih.gov

Chemical Derivatization Strategies for Enhanced Analysis

Chemical derivatization is a critical step in the analysis of carbohydrates like this compound, particularly for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization enhances the volatility, thermal stability, and ionization efficiency of these polar molecules, leading to improved chromatographic separation and mass spectrometric detection. spectroscopyonline.comddtjournal.compsu.edu

One of the most established methods is permethylation . This process involves replacing the hydrogen atoms of all free hydroxyl and carboxyl groups with methyl groups. spectroscopyonline.comnih.gov Permethylation not only increases the volatility of the sugar but also provides valuable structural information during mass spectrometric fragmentation. spectroscopyonline.comnih.gov High-throughput solid-phase permethylation techniques have been developed to improve efficiency and reproducibility, allowing for the rapid preparation of multiple samples. nih.gov

Another common derivatization strategy is the formation of partially methylated alditol acetates (PMAAs) . This multi-step process includes permethylation, followed by acid hydrolysis to break down the polysaccharide into individual monosaccharides, reduction of the monosaccharides to their corresponding alditols, and subsequent acetylation of the newly formed hydroxyl groups. spectroscopyonline.combiorxiv.org The resulting PMAAs can be readily analyzed by GC-MS, where the fragmentation patterns provide information about the original linkage positions of the monosaccharides within the polymer. spectroscopyonline.com

For liquid chromatography applications, derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) is employed. oup.com This labeling method is particularly useful for the analysis of reducing carbohydrates and can be applied to determine the presence of glucuronic acid and its derivatives in various formulations. oup.com The derivatization is performed under mild alkaline conditions, and the resulting PMP-labeled sugars can be detected with high sensitivity using HPLC. oup.com

The choice of derivatization reagent and method depends on the analytical technique being used and the specific information required, whether it be compositional analysis, linkage analysis, or sensitive quantification.

Table 1: Chemical Derivatization Strategies for this compound Analysis

| Derivatization Strategy | Reagents | Purpose | Analytical Technique(s) | Key Advantages |

| Permethylation | Methyl iodide (CH₃I), Sodium hydroxide | Increases volatility and aids in structural elucidation by protecting hydroxyl and carboxyl groups. | GC-MS, LC-MS, MALDI-MS | Enhances sensitivity and provides characteristic fragmentation for linkage analysis. spectroscopyonline.comnih.gov |

| Partially Methylated Alditol Acetates (PMAAs) | Permethylation reagents, Acid, Sodium borohydride/borodeuteride, Acetic anhydride | Determines monosaccharide composition and glycosidic linkages. | GC-MS | Provides detailed structural information about linkage positions. spectroscopyonline.combiorxiv.org |

| PMP Derivatization | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Enhances UV or fluorescence detection for HPLC analysis. | HPLC | Sensitive quantification of reducing sugars. oup.com |

| Silylation | Trimethylsilyl (TMS) reagents | Increases volatility for GC analysis. | GC-MS | Effective for analyzing monosaccharide composition. spectroscopyonline.com |

Enzymatic Hydrolysis and Monosaccharide Composition Analysis from Biopolymers

Enzymatic hydrolysis is a powerful and specific tool for releasing this compound from complex biopolymers like xylan. d-nb.inforesearchgate.netajol.info This approach offers a milder alternative to acid hydrolysis, which can often lead to the degradation of sensitive sugar residues. nih.govnih.gov The use of specific enzymes allows for the targeted cleavage of glycosidic bonds, facilitating the analysis of the constituent monosaccharides.

The primary enzymes employed for the release of this compound are α-glucuronidases (EC 3.2.1.139). researchgate.netmegazyme.comnih.gov These enzymes specifically hydrolyze the α-1,2 glycosidic bond that links 4-O-methyl-D-glucuronic acid (and D-glucuronic acid) to the xylose backbone of xylans. megazyme.comnih.gov The efficiency of this hydrolysis can be significantly enhanced by the synergistic action of other xylanolytic enzymes, such as endo-1,4-β-xylanases (EC 3.2.1.8) and β-xylosidases (EC 3.2.1.37). ajol.infonih.gov Endo-xylanases randomly cleave the xylan backbone, creating smaller oligosaccharide fragments and increasing the accessibility of the glucuronic acid side chains to α-glucuronidases. ajol.info β-xylosidases then act on the non-reducing ends of xylo-oligosaccharides to release xylose units. nih.gov

Following enzymatic hydrolysis, the released monosaccharides, including this compound, are separated and quantified. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a widely used technique for the direct analysis of underivatized carbohydrates. spectroscopyonline.com Alternatively, the monosaccharides can be derivatized and analyzed by GC-MS or HPLC. spectroscopyonline.comoup.com Ion chromatography is another effective method for resolving and quantifying various uronic acids, including 4-O-Methyl-D-glucuronic acid. celignis.com

Table 2: Enzymes for the Liberation of this compound from Xylan

| Enzyme | EC Number | CAZy Family | Source Organism (Example) | Action |

| α-Glucuronidase | 3.2.1.139 | GH67, GH115 | Geobacillus stearothermophilus, Thermotoga maritima | Hydrolyzes the α-1,2 bond between 4-O-methyl-D-glucuronic acid and xylose residues. ajol.infomegazyme.com |

| Endo-1,4-β-xylanase | 3.2.1.8 | GH10, GH11 | Neocallimastix patriciarum, Cellvibrio japonicus | Randomly cleaves the β-1,4-xylosidic linkages in the xylan backbone. nih.gov |

| β-Xylosidase | 3.2.1.37 | GH43 | Selenomonas ruminantium | Hydrolyzes xylo-oligosaccharides to release xylose from the non-reducing end. nih.gov |

Challenges and Innovations in Comprehensive Glycome Profiling and Methylation Analysis

Comprehensive glycome profiling, which aims to identify and quantify the entire complement of glycans in a biological system, presents significant analytical challenges. longdom.orgcreative-proteomics.com These challenges are particularly pronounced for the analysis of methylated sugars like this compound due to the vast structural diversity and isomeric complexity of glycans. spectroscopyonline.comlongdom.org

A major hurdle is the difficulty in distinguishing between glycan isomers, which have the same mass but differ in the arrangement of their monosaccharide units, linkage positions, and branching patterns. spectroscopyonline.comlongdom.org Standard mass spectrometry techniques alone are often insufficient to resolve this ambiguity. nih.govnih.gov Furthermore, the analysis of acidic and methylated sugars within a complex mixture of neutral glycans requires specialized methods to ensure their efficient ionization and detection. nih.gov

Innovations in mass spectrometry are continuously being developed to address these challenges. Tandem mass spectrometry (MS/MS) and multi-stage fragmentation (MSn) provide more detailed structural information by breaking down larger glycans into smaller, more easily identifiable fragments. nih.govnih.gov The use of high-resolution mass spectrometers, such as quadrupole time-of-flight (QTOF) and Orbitrap instruments, allows for accurate mass measurements, which aids in the confident identification of glycan compositions. acs.org

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an emerging technique that separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomeric glycans. nih.gov This technique, coupled with advanced fragmentation methods, offers unprecedented detail in glycan structural analysis.

Furthermore, the development of high-throughput and sensitive analytical workflows is crucial for glycomic studies. This includes the use of robotic liquid handling for sample preparation, advanced chromatographic separations, and sophisticated bioinformatics tools for data processing and interpretation. nih.goviiarjournals.org The use of biotin-coupling based oligosaccharide immobilization methods is a recent innovation that allows for the high-throughput characterization of low molecular weight oligosaccharides using specific monoclonal antibodies. researchgate.netresearchgate.net These integrated approaches are essential for unraveling the complexities of the glycome and understanding the role of specific modifications like methylation.

Research Gaps and Future Perspectives in 2 O Methyl D Glucuronic Acid Studies

Discovery of Novel Biosynthetic Pathways and Enzymes in Underexplored Organisms

The currently understood pathways for the biosynthesis of 2-O-Methyl-D-glucuronic acid are likely just the tip of the iceberg. A significant research gap exists in identifying and characterizing the enzymes and genetic pathways responsible for its synthesis in a wide array of organisms, particularly those from underexplored environments.

Initial discoveries have shown the presence of this compound in the extracellular polysaccharide of the unicellular red alga Porphyridium cruentum. nih.govnih.gov This finding opens the door to investigating the specific methyltransferases and other enzymes involved in its synthesis in marine algae. Furthermore, bacteria represent a vast and largely untapped resource for discovering novel biosynthetic pathways. While the biosynthesis of UDP-glucuronic acid, a precursor, has been studied in bacteria like Bacillus cereus, the specific mechanisms of its subsequent methylation at the 2-O position in many bacterial species remain unknown. nih.gov

Future research should focus on:

Genome mining of diverse microbial genomes: Searching for putative methyltransferase genes in bacteria and archaea from unique environments, such as marine ecosystems and the soil microbiome.

Enzymatic characterization: Expressing and characterizing candidate enzymes to confirm their substrate specificity and catalytic mechanism for the 2-O-methylation of D-glucuronic acid.

Comparative genomics: Analyzing the genomes of organisms known to produce this compound to identify conserved genes and potential biosynthetic gene clusters.

In-depth Functional Elucidation in Complex Biological Systems

While the presence of this compound has been documented in certain biological contexts, a comprehensive understanding of its functional roles remains elusive. This is particularly true in complex systems such as plant cell walls and microbial biofilms.

In plants, methylated uronic acids, including 4-O-methyl-D-glucuronic acid, are known components of hemicelluloses like xylan (B1165943). nih.govpnas.orgresearchgate.net These modifications can influence the physicochemical properties of the cell wall, affecting its flexibility, degradability, and interactions with other polymers like cellulose (B213188) and lignin (B12514952). nih.govpnas.org The precise function of the 2-O-methylation, in contrast to the more commonly studied 4-O-methylation, is a significant knowledge gap.

Microbial exopolysaccharides (EPS), which form the structural matrix of biofilms, often contain uronic acids. nih.govresearchgate.netresearchgate.net Methylation of these uronic acids could play a crucial role in the biofilm's architecture, resistance to environmental stresses, and interactions with host organisms. mdpi.com The specific contribution of this compound to these functions is an area ripe for investigation.

Future research should aim to:

Utilize model organisms: Employ genetic and molecular tools in model plants and bacteria to manipulate the expression of genes involved in 2-O-methylation and observe the resulting phenotypic changes.

Analyze polysaccharide structure-function relationships: Investigate how the presence and position of methyl groups on glucuronic acid affect the conformation, solubility, and enzymatic degradation of polysaccharides.

Explore host-pathogen interactions: Examine the role of 2-O-methylated glycans on the surface of pathogenic microbes in immune evasion and host cell recognition.

Advanced Imaging and In Situ Localization Techniques for Glycan Distribution

A major challenge in understanding the function of this compound is determining its precise location within tissues and complex biological matrices. The development and application of advanced imaging techniques are critical to overcoming this hurdle.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has emerged as a powerful tool for the spatial profiling of N-linked glycans directly in tissue sections. nih.govnih.govfrontiersin.orgacs.orgplos.org This technique allows for the label-free visualization of hundreds of different glycan structures within a single tissue sample, correlating their distribution with underlying histology. nih.gov While currently optimized for N-glycans, adapting MALDI-MSI for the in situ localization of specific uronic acid modifications, such as 2-O-methylation, would be a significant advancement. nih.govnih.gov

Future directions in this area include:

Method development for uronic acid imaging: Optimizing MALDI-MSI protocols, including matrix selection and on-tissue chemical derivatization, to enhance the detection and imaging of methylated uronic acids.

High-resolution imaging of plant and microbial structures: Applying these advanced imaging techniques to visualize the distribution of this compound within the intricate architecture of plant cell walls and microbial biofilms. nih.gov

Correlative imaging: Combining MALDI-MSI with other imaging modalities, such as fluorescence microscopy using specific lectins or antibodies (if available), to provide a more comprehensive picture of glycan localization.

Systems Biology and Multi-Omics Approaches to Integrate Glycomic Data

To fully comprehend the regulation and function of this compound, a systems-level perspective is required. Integrating glycomic data with other "omics" datasets, such as genomics, transcriptomics, and proteomics, can provide a holistic view of the cellular processes involving this methylated sugar. neb.comnih.gov

A systems biology approach can help to construct and analyze the complex biochemical reaction networks that govern glycan biosynthesis. beilstein-journals.orgnih.govresearchgate.net By combining experimental data with computational modeling, researchers can predict how changes in gene expression or metabolic fluxes will affect the glycome. uga.edu This is particularly relevant for understanding how the synthesis of this compound is regulated in response to different environmental or developmental cues.

Key areas for future research in this domain are:

Integrated multi-omics studies: Performing parallel analysis of the genome, transcriptome, proteome, and glycome of organisms that produce this compound to identify correlations and build regulatory network models.

Development of glyco-bioinformatics tools: Creating specialized databases and computational tools for the analysis and interpretation of glycomic data, including information on methylated uronic acids. nih.gov

Flux balance analysis of glycan biosynthesis: Applying metabolic modeling techniques to predict the flow of precursors through the pathways leading to the synthesis of this compound under different conditions.

Unraveling the Precise Molecular Mechanisms of Glycan-Mediated Interactions Involving Methylated Uronic Acids

The methylation of uronic acids can significantly alter their chemical properties, thereby influencing their interactions with other molecules, such as proteins and other glycans. nih.gov A critical research gap is the detailed molecular understanding of how the 2-O-methyl group on D-glucuronic acid mediates these interactions.

Glycan-protein interactions are fundamental to many biological processes, including cell recognition, signaling, and adhesion. wikipedia.org The presence of a methyl group can affect the hydrogen bonding network and hydrophobic interactions at the binding interface, potentially modulating the specificity and affinity of the interaction. Similarly, glycan-glycan interactions, which are important for the self-assembly of complex carbohydrate structures, can also be influenced by methylation. nih.govresearchgate.net

Future research in this area should concentrate on:

Structural biology of glycan-binding proteins: Determining the three-dimensional structures of proteins in complex with polysaccharides containing this compound to visualize the specific molecular interactions.

Biophysical characterization of binding events: Using techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify the thermodynamics and kinetics of interactions involving methylated glycans.

Molecular dynamics simulations: Employing computational simulations to model the dynamic behavior of methylated polysaccharides and their interactions with other molecules at an atomic level. researchgate.net

Q & A

Q. What genomic tools are available to study the biosynthesis of methylated uronic acids?

- Methodological Answer : Comparative genomics of algal and bacterial genomes identifies methyltransferase homologs (e.g., orf1-4 in Bacillus). CRISPR-Cas9 knockout studies and heterologous expression in E. coli validate gene function in methylation pathways .

Notes on Experimental Design

- Data Contradictions : Discrepancies in methylation sites reported across studies may arise from incomplete enzymatic digestion or isomerization during extraction. Cross-validate results using orthogonal techniques (e.g., NMR + MS) .

- Quality Control : Ensure methylated standards are traceable to pharmacopeial references (e.g., USP) for assay validation. Avoid commercial sources with unverified purity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.